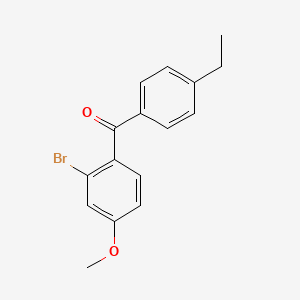
(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone is an organic compound with a complex structure that includes both bromine and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone typically involves the bromination of 4-methoxyacetophenone using N-bromosuccinimide (NBS) in the presence of trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature for 24 hours . This method yields the desired product with a high degree of purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of methoxy-substituted phenyl derivatives.
Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Formation of methoxyphenyl alcohols.
Wissenschaftliche Forschungsanwendungen
(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone involves its interaction with specific molecular targets, such as protein tyrosine phosphatases. The compound can covalently modify the active site cysteine residues in these enzymes, leading to their inhibition . This inhibition can modulate various signaling pathways involved in cell growth, differentiation, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-methoxyacetophenone: Shares the bromine and methoxy functional groups but lacks the ethyl group.
4-Methoxyphenylboronic acid: Contains the methoxy group but has a boronic acid functional group instead of the bromine atom.
2-Bromo-4-methoxyphenylacetic acid: Contains both bromine and methoxy groups but has an acetic acid functional group.
Uniqueness
(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone is unique due to the presence of both bromine and methoxy groups along with an ethyl group, which can influence its reactivity and interaction with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H15BrO2 |
|---|---|
Molekulargewicht |
319.19 g/mol |
IUPAC-Name |
(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone |
InChI |
InChI=1S/C16H15BrO2/c1-3-11-4-6-12(7-5-11)16(18)14-9-8-13(19-2)10-15(14)17/h4-10H,3H2,1-2H3 |
InChI-Schlüssel |
VPKRZSLXEQBLHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














